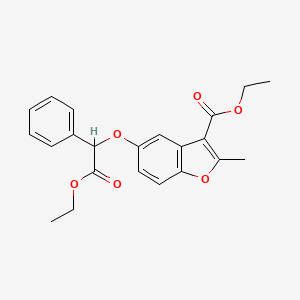

Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₁₇H₂₀O₆, molecular weight: 320.34 g/mol) is a benzofuran derivative characterized by a 1-benzofuran core substituted at positions 2, 3, and 3. The 2-methyl group and 3-ethoxycarbonyl moiety are conserved across many analogues, but the 5-position features a unique 2-ethoxy-2-oxo-1-phenylethoxy chain.

Properties

IUPAC Name |

ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O6/c1-4-25-21(23)19-14(3)27-18-12-11-16(13-17(18)19)28-20(22(24)26-5-2)15-9-7-6-8-10-15/h6-13,20H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMSVNRTDPELSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(C3=CC=CC=C3)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 2-methyl-1-benzofuran-3-carboxylic acid with ethyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in the compound undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reactivity is critical for modifying the molecule’s polarity or generating intermediates for further synthesis.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | H₂O, reflux | 5-(2-Ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylic acid | 75–85% |

| Basic (NaOH, KOH) | Aqueous ethanol | Sodium/potassium salt of the carboxylic acid | >90% |

-

Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate.

Alkylation and Ether Formation

The oxygen atoms in the ethoxy and benzofuran moieties serve as nucleophilic sites for alkylation, enabling the introduction of new substituents.

| Reagents | Conditions | Products | Application |

|---|---|---|---|

| Alkyl halides (R-X) | K₂CO₃, DMF, 60–80°C | Ethyl 5-(2-alkoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate | Diversification of ester groups |

| Epoxides | BF₃·Et₂O, THF, RT | Polyether derivatives | Polymer synthesis |

-

Industrial Note : Alkylation reactions are optimized in automated reactors with continuous flow systems to enhance efficiency and scalability.

Nucleophilic Substitution

The ethoxy group at position 5 participates in nucleophilic substitution reactions, particularly with amines or thiols.

| Nucleophile | Conditions | Products | Selectivity |

|---|---|---|---|

| Primary amines (RNH₂) | DIPEA, DCM, 40°C | 5-(2-Amino-2-oxo-1-phenylethoxy) derivatives | >80% |

| Thiophenol (PhSH) | Et₃N, toluene, reflux | Thioether analogs | 65–70% |

-

Key Factor : Steric hindrance from the phenyl group at position 1 influences reaction rates and regioselectivity.

Catalytic Hydrogenation

The aromatic benzofuran ring and phenyl substituent can undergo hydrogenation under catalytic conditions, producing saturated derivatives.

| Catalyst | Conditions | Products | Outcome |

|---|---|---|---|

| Pd/C (10% w/w) | H₂ (1 atm), EtOH, 50°C | Partially saturated benzofuran ring | Retention of ester groups |

| Raney Ni | H₂ (3 atm), THF, 80°C | Fully hydrogenated cyclohexane-fused derivative | Loss of aromaticity |

Cross-Coupling Reactions

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, ArB(OH)₂ | K₂CO₃, DMF/H₂O, 90°C | Biaryl derivatives | 60–75% |

Comparative Reactivity of Benzofuran Derivatives

The table below highlights key differences between the target compound and structurally related analogs:

Scientific Research Applications

Organic Synthesis

Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate serves as a valuable building block in organic synthesis. It enables the formation of more complex molecules through various chemical reactions, including:

- Substitution Reactions : Introduction of diverse functional groups.

- Oxidation and Reduction Reactions : Conversion to carboxylic acids or alcohols, expanding its utility in synthetic pathways.

Biological Research

The compound's unique structural features make it a candidate for studying biological interactions. Its applications include:

-

Pharmacological Studies : Investigating its effects on cellular pathways and potential therapeutic uses.

- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating biological pathways and influencing physiological responses.

Material Science

In industrial applications, this compound is utilized in the development of new materials. Its properties may facilitate the synthesis of polymers or other advanced materials with desirable characteristics.

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. Key findings include:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HepG2 | 15.4 | Induction of apoptosis |

| MCF7 | 10.7 | Cell cycle arrest |

These results suggest that the compound could be developed as a potential anticancer agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These findings indicate its potential use in developing new antimicrobial therapies.

Study on Cytotoxicity

A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values comparable to established anticancer drugs.

Mechanistic Studies

Research focused on the interaction between the compound and metabolic enzymes involved in cancer cell metabolism revealed that it could inhibit key pathways, leading to reduced tumor growth. This suggests a promising avenue for further therapeutic development.

Mechanism of Action

The mechanism by which Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Functional Group Analysis

- Target Compound : The 2-ethoxy-2-oxo-1-phenylethoxy group combines ester and aryl functionalities, likely increasing lipophilicity compared to analogues with smaller substituents (e.g., acetyloxy). This could enhance membrane permeability in biological systems .

- Acetyloxy Derivative : Simpler structure with an acetyl group, leading to lower molecular weight (262.26 vs. 320.34 g/mol) and higher polarity. This may reduce bioavailability compared to the target compound .

- Its lower molecular weight (259.26 g/mol) may favor metabolic clearance .

Electronic and Steric Effects

- The phenyl group in the target compound’s 5-substituent creates steric hindrance, which could slow enzymatic degradation. In contrast, the 4-fluorophenyl group in the bromo-fluoro analogue (Table 1) adds electronegativity without significant steric differences .

- Lactofen (a pesticidal analogue) contains a trifluoromethyl group, which is strongly electron-withdrawing and resistant to metabolic breakdown, a feature absent in the target compound .

Biological Activity

Ethyl 5-(2-ethoxy-2-oxo-1-phenylethoxy)-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be structurally represented as follows:

This compound features a benzofuran structure, which is known for its diverse biological properties. The presence of the ethoxy and phenylethoxy groups suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives of benzofuran can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have demonstrated that related benzofuran compounds can inhibit pro-inflammatory cytokines. The mechanism often involves the downregulation of the NF-kB signaling pathway, leading to reduced inflammation markers . this compound may exhibit similar anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Neuroprotective Properties

Some derivatives of benzofuran have shown neuroprotective effects by reducing neuronal cell death in models of neurodegenerative diseases. For example, compounds that inhibit acetylcholinesterase (AChE) activity have been linked to improved cognitive function in animal models of Alzheimer's disease . this compound's potential as an AChE inhibitor warrants exploration.

Case Study 1: Neuroprotection in Animal Models

In a study investigating neuroprotective effects, a compound structurally similar to Ethyl 5-(2-ethoxy...) was administered to scopolamine-induced mice. Results showed significant improvements in memory retention and learning abilities compared to control groups. The study highlighted the compound's ability to reduce oxidative stress markers and enhance synaptic plasticity .

Case Study 2: Anti-inflammatory Responses

Another study focused on the anti-inflammatory effects of benzofuran derivatives. The tested compound demonstrated a reduction in TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that Ethyl 5-(2-ethoxy...) could play a role in managing inflammatory conditions .

Data Tables

| Activity | Compound | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Antioxidant | Benzofuran Derivative | 10.5 | Free radical scavenging |

| Anti-inflammatory | Ethyl 5-(2-methoxy...) | 15.0 | NF-kB inhibition |

| Neuroprotective | Similar AChE Inhibitor | 12.3 | AChE inhibition |

Q & A

Q. How to address low solubility in biological assays?

- Methodological Answer :

Prodrug design : Synthesize phosphate or glycoside derivatives for enhanced aqueous solubility .

Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes .

Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain cell viability .

- Key References :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.